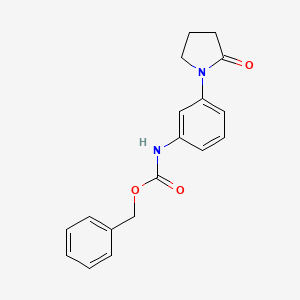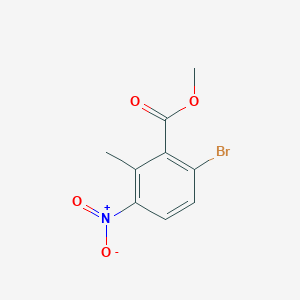![molecular formula C20H24N2O4S B2530895 2,3,5,6-tetramethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide CAS No. 922006-84-6](/img/structure/B2530895.png)
2,3,5,6-tetramethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives has been a subject of interest due to their potential biological activities. In the first paper, a series of 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides were synthesized from substituted benzaldehydes and 4-hydrazinobenzenesulfonamide. The key intermediates were prepared with various substituents, including fluorine, hydroxy, methoxy, and trimethoxy groups, to explore their effects on cytotoxicity and enzyme inhibition .
Molecular Structure Analysis
The second paper provides a detailed characterization of N-(3-methoxybenzoyl)benzenesulfonamide, which was synthesized using benzenesulfonamide and 3-methoxybenzoic acid. The molecular structure was confirmed through IR, NMR, and elemental analysis, and further validated by single crystal X-ray diffraction studies. The compound crystallizes in the trigonal crystal system, with the unit cell parameters and dihedral angles between the benzene rings indicating the presence of three molecules in the asymmetric unit. This structural information is crucial for understanding the compound's interactions and stability, which are reinforced by hydrogen bonds and C-H...O and C-H...π interactions .
Chemical Reactions Analysis
The chemical reactivity of benzenesulfonamides can be inferred from the methods used for their synthesis and the functional groups present in their structure. The sulfonamide group is known for its ability to participate in various chemical reactions, including those involving the displacement of the sulfonyl group or reactions at the nitrogen atom. The presence of other substituents on the benzene ring can also influence the compound's reactivity, as seen in the synthesis of the compounds in the first paper, where different substituents were introduced to study their effects on biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamides are closely related to their molecular structure. The crystalline nature and the presence of hydrogen bonds and other non-covalent interactions contribute to the stability and solubility of these compounds. The dihedral angles between the benzene rings can affect the compound's polarity and, consequently, its solubility and interaction with biological targets. The NMR and IR spectra provide insights into the electronic environment of the atoms, which is essential for understanding the compound's reactivity and potential interactions with other molecules .
Scientific Research Applications
Synthetic Methodologies
Research on synthetic approaches to benzimidazoles, quinoxalines, and benzo[1,5]diazepines from o-phenylenediamines highlights innovative synthetic routes, potentially applicable to the synthesis or modification of the specified compound (Ibrahim, 2011). These methodologies can be crucial for developing novel compounds with enhanced biological or physical properties.
Material Science Applications
The study of plastic scintillators based on polymethyl methacrylate discusses the incorporation of various luminescent dyes into polymers, potentially relevant for the development of new materials with specific optical properties (Salimgareeva & Kolesov, 2005). Such materials could have applications in sensors, imaging technologies, and environmental monitoring.
Biological Activities
The review on the occurrence, fate, and behavior of parabens in aquatic environments provides insight into the environmental impact and biodegradability of chemical compounds, including those with sulfonamide functionalities (Haman et al., 2015). Understanding the environmental behavior of similar compounds is crucial for assessing their safety and designing greener chemicals.
properties
IUPAC Name |
2,3,5,6-tetramethyl-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-12-10-13(2)15(4)19(14(12)3)27(24,25)21-16-6-7-18-17(11-16)20(23)22(5)8-9-26-18/h6-7,10-11,21H,8-9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBUBXPKLTNFNDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=CC3=C(C=C2)OCCN(C3=O)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Methyl-4-[(pyrrolidin-2-yl)methoxy]-6-(trifluoromethyl)pyrimidine](/img/structure/B2530819.png)
![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2530821.png)
![Methyl 4-((4-oxo-9-(2,2,6,6-tetramethylpiperidin-4-yl)-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2530822.png)
![8-methoxy-3-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2530823.png)



![N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2530830.png)
![4-Hydrazino-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine](/img/structure/B2530832.png)
![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2530834.png)
